molecular formula C9H15IN4 B12635923 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole CAS No. 919097-91-9

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole

Cat. No.: B12635923
CAS No.: 919097-91-9
M. Wt: 306.15 g/mol
InChI Key: DUHILELWKHUSSL-UHFFFAOYSA-N
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Description

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of an ethylcyclohexyl group and an iodine atom attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent can lead to the formation of the desired tetrazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Tetrazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole can be compared with other similar tetrazole compounds, such as:

  • 1-(2-Methylcyclohexyl)-5-iodo-1H-tetrazole
  • 1-(2-Propylcyclohexyl)-5-iodo-1H-tetrazole
  • 1-(2-Butylcyclohexyl)-5-iodo-1H-tetrazole These compounds share a similar tetrazole ring structure but differ in the substituents attached to the cyclohexyl group. The uniqueness of this compound lies in its specific ethyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

919097-91-9

Molecular Formula

C9H15IN4

Molecular Weight

306.15 g/mol

IUPAC Name

1-(2-ethylcyclohexyl)-5-iodotetrazole

InChI

InChI=1S/C9H15IN4/c1-2-7-5-3-4-6-8(7)14-9(10)11-12-13-14/h7-8H,2-6H2,1H3

InChI Key

DUHILELWKHUSSL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1N2C(=NN=N2)I

Origin of Product

United States

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